molecular formula C20H16Cl2N2O3 B2555414 5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338977-35-8

5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2555414
CAS No.: 338977-35-8
M. Wt: 403.26
InChI Key: CXFUAOMVEHDCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338977-35-8) is a chemical compound of interest in medicinal and agricultural chemistry research. It belongs to the class of functionalized pyridines, which are recognized as privileged scaffolds in drug discovery due to their presence in a wide spectrum of pharmaceuticals and their diverse biological activities . As a pyridine-3-carboxamide derivative, it serves as a valuable building block for researchers investigating the structure-activity relationships of heterocyclic compounds. The specific research applications and biological mechanisms of action for this particular compound are an area of active scientific exploration and are not yet fully characterized in the public scientific literature. Researchers are encouraged to consult the latest primary scientific publications for the most current findings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-27-17-7-5-16(6-8-17)23-19(25)14-10-18(22)20(26)24(12-14)11-13-3-2-4-15(21)9-13/h2-10,12H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUAOMVEHDCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, with CAS number 338977-35-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibition effects, supported by diverse research findings.

  • Molecular Formula : C20H16Cl2N2O3
  • Molecular Weight : 403.26 g/mol
  • Structure : The compound features a pyridine ring substituted with chlorobenzyl and methoxyphenyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies which highlight its potential therapeutic applications.

Antibacterial Activity

Research indicates that derivatives of pyridinecarboxamide compounds exhibit significant antibacterial properties. In particular, studies have shown:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other bacterial strains tested, suggesting selective antibacterial efficacy .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Related studies have indicated that similar pyridine derivatives can inhibit cancer cell proliferation through:

  • Induction of apoptosis in various cancer cell lines.
  • Inhibition of specific signaling pathways involved in tumor growth .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for neurotransmitter regulation .
  • Urease : The compound demonstrated significant urease inhibitory activity, which could be useful in treating conditions like urinary tract infections .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial ScreeningShowed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Study 2Enzyme InhibitionStrong inhibitory activity against AChE and urease was noted .
Study 3Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited tumor growth in xenograft models .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The methoxy group enhances binding affinity to target enzymes.
  • The chlorinated benzyl moiety may facilitate interactions with bacterial membranes or cancer cell receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The table below summarizes critical differences between the target compound and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features
Target Compound : 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 338977-35-8 C₂₀H₁₆Cl₂N₂O₃ 403.26 5-Cl pyridine; 3-Cl benzyl; 4-OCH₃ phenyl
Analog 1 : 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339024-51-0 C₁₉H₁₃Cl₃N₂O₂ 403.68 5-Cl pyridine; 3-Cl benzyl; 4-Cl phenyl
Analog 2 : 5-Chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339023-93-7 C₂₀H₁₅Cl₃N₂O₃ 437.71 5-Cl pyridine; 3,4-diCl benzyl; 4-OCH₃ phenyl
Analog 3 : 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid 339024-38-3 / 339024-74-7 C₁₃H₉Cl₂NO₃ 298.13 5-Cl pyridine; 3-Cl benzyl; carboxylic acid (no aryl amide)

Detailed Analysis of Structural and Functional Differences

Analog 1 : 4-Chlorophenyl Substituent (CAS 339024-51-0)
  • Structural Difference : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety.
  • Impact: Increased lipophilicity due to the electron-withdrawing chloro group (Cl vs. Molecular weight increases slightly (403.68 vs. 403.26) due to an additional chlorine atom. The absence of a methoxy group may alter hydrogen-bonding capacity and receptor interactions in pharmacological contexts.
Analog 2 : 3,4-Dichlorobenzyl Substituent (CAS 339023-93-7)
  • Structural Difference : Features a 3,4-dichlorobenzyl group instead of 3-chlorobenzyl.
  • Impact :
    • Enhanced hydrophobicity and steric bulk due to the additional chlorine on the benzyl ring .
    • Molecular weight rises significantly (437.71 vs. 403.26), which could affect pharmacokinetic properties like membrane permeability.
    • The dichlorinated benzyl group may influence binding affinity in enzyme-targeted applications.
Analog 3 : Carboxylic Acid Derivative (CAS 339024-38-3/74-7)
  • Structural Difference : Lacks the N-(4-methoxyphenyl)carboxamide side chain, terminating in a carboxylic acid.
  • Simplified structure (MW 298.13) suggests utility as a synthetic intermediate rather than a bioactive compound.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Chlorine substituents (e.g., in Analogs 1 and 2) withdraw electrons, increasing stability against metabolic oxidation but reducing solubility .
  • Steric Effects: The 3,4-dichlorobenzyl group in Analog 2 introduces steric hindrance, which could limit binding to deep hydrophobic pockets compared to the target compound’s mono-chlorinated benzyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.